molecular formula C9H6O2 B102516 1H-Indene-1,2(3H)-dione CAS No. 16214-27-0

1H-Indene-1,2(3H)-dione

Cat. No. B102516
CAS RN: 16214-27-0
M. Wt: 146.14 g/mol
InChI Key: WFFZGYRTVIPBFN-UHFFFAOYSA-N
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Description

1H-Indene-1,2(3H)-dione, also known as indane-1,3-dione, is a versatile building block used in a variety of applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization. Its derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of 1H-Indene-1,2(3H)-dione derivatives has been achieved through several methods. One approach involves the ultrasound-assisted synthesis of bis(indene-dione) derivatives using ethanol as a solvent and p-TSA as a catalyst, which offers advantages such as good yields and environmentally benign conditions . Another method employs palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source, which has shown broad substrate scope and excellent yields . Additionally, propargylation of indene-1,3-dione under phase-transfer catalysis combined with ultrasonication has been studied, revealing enhanced reaction rates under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of 1H-Indene-1,2(3H)-dione and its derivatives has been extensively studied. For instance, the crystal structure of brominated bi-indene-dione derivatives has been analyzed, showing that substitutions on the benzene rings can significantly affect the molecular arrangement and properties . The participation of oxygen in the synthesis of bi-indene-dione derivatives has also been reported, with structures determined by X-ray crystallography . Density functional theory (DFT) calculations have been used to study the molecular structure and vibrational properties of indene-dione derivatives, providing insights into their reactivity and polarity .

Chemical Reactions Analysis

1H-Indene-1,2(3H)-dione undergoes various chemical reactions to form a wide range of derivatives. The propargylation reaction mentioned earlier is one such example, where indene-1,3-dione reacts with propargyl bromide . The synthesis of photochromic and photomagnetic brominated bi-indene-dione derivatives has also been explored, demonstrating the impact of bromine substitution on the properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Indene-1,2(3H)-dione derivatives have been characterized through various studies. The synthesis of a novel ninhydrin derivative and its analysis using DFT/B3LYP method and FT-IR spectroscopy has provided information on vibrational wave numbers, electronic properties, and molecular docking analyses . Theoretical Raman and FTIR vibrational analyses have been conducted to understand the properties of phenyl-indene-dione derivatives, revealing their non-planar molecular structure and reactivity . Additionally, the N.M.R. spectra of benz[e]indene-dione derivatives have been studied, showing preferential substitution at the 3 position, which is relevant to the structure-activity relationship of these compounds .

Scientific Research Applications

1. Molecular Structure and Vibrational Studies

Research has explored the molecular structure and vibrational aspects of 1H-Indene-1,2(3H)-dione derivatives. Studies have utilized density functional theory (DFT) calculations to analyze the equilibrium geometries and harmonic frequencies of these molecules. For instance, Prasad et al. (2010) investigated 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, highlighting their non-planar structures and the agreement between experimental and calculated normal modes of vibrations (Prasad et al., 2010).

2. Synthesis and Chemical Reactions

Several studies have focused on the synthesis and chemical reactions involving 1H-Indene-1,2(3H)-dione derivatives. Ghahremanzadeh et al. (2011) reported an efficient procedure for synthesizing 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using ultrasound-assisted synthesis (Ghahremanzadeh et al., 2011). Additionally, Selvaraj and Rajendran (2014) conducted a kinetic study on the propargylation of indene-1,3-dione, utilizing a new phase-transfer catalyst combined with ultrasonication (Selvaraj & Rajendran, 2014).

3. Optoelectronic Applications

1H-Indene-1,2(3H)-dione derivatives have potential applications in optoelectronics. Pigot et al. (2019) designed and synthesized a series of push-pull chromophores based on the naphthalene scaffold, including 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group, showcasing their potential for optoelectronic applications (Pigot et al., 2019).

4. Photophysical Properties

The study of photophysical properties is another important application area. Pathak et al. (2012) investigated the Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, a derivative of 1H-indene-1,2(3H)-dione, providing insights into its photophysical characteristics (Pathak et al., 2012).

5. Anti-tumor and Anti-inflammatory Properties

Some derivatives of 1H-Indene-1,2(3H)-dione have shown potential anti-tumor and anti-inflammatory properties. For example, Girgis (2009) synthesized dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, exhibiting promising anti-tumor activity against certain cancer cell lines (Girgis, 2009).

Safety And Hazards

1H-Indene-1,2(3H)-dione may cause respiratory irritation, serious eye damage, allergic skin reaction, skin irritation, and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3H-indene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZGYRTVIPBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167314
Record name 1,2-Indandione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-1,2(3H)-dione

CAS RN

16214-27-0
Record name 1,2-Indandione
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Record name 1,2-Indandione
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Record name 1,2-Indandione
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Record name 1,2-Indandione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Mukhtar, S Shah, S Hameed, KM Khan… - Medicinal …, 2021 - ingentaconnect.com
Background: Diabetes mellitus is one of the most chronic metabolic disorders. Since past few years, our research group had synthesized and evaluated libraries of heterocyclic …
Number of citations: 3 www.ingentaconnect.com
L Chiappini, E Perraudin, N Maurin… - The Journal of …, 2019 - ACS Publications
The influence of the precursor chemical structure on secondary organic aerosol (SOA) formation was investigated through the study of the ozonolysis of two anthropogenic aromatic …
Number of citations: 17 pubs.acs.org
N Wang, H Liu, H Gao, J Zhou, L Zheng, J Li… - Organic …, 2019 - ACS Publications
A Ni–oxazoline complex-catalyzed asymmetric decarboxylative aldol reaction between malonic acid half-oxyesters and various carbonyls with carboxylate assistance was developed, …
Number of citations: 15 pubs.acs.org
MD Douka, KE Litinas - Arkivoc, 2021 - arkat-usa.org
2, 3-Disubstituted [3, 4]-fused pyrazinocoumarins have been synthesized in very good yields by the one-pot reaction of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds in the …
Number of citations: 4 www.arkat-usa.org
MD Douka, KE Litinas - ARKIVOC: Online Journal of Organic …, 2021 - search.ebscohost.com
2, 3-Disubstituted [3, 4]-fused pyrazinocoumarins have been synthesized in very good yields by the one-pot reaction of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds in the …
Number of citations: 0 search.ebscohost.com
L He, EAMA Ahmed, H Liu, X Hu, H Xiao… - The Journal of …, 2021 - ACS Publications
We described a Ni-bidentate oxazoline catalyzed highly enantio- and diastereoselective decarboxylative aldol reaction of 2-oxotetrahydrofuran-3-carboxylic acid/2-oxochromane-3-…
Number of citations: 3 pubs.acs.org
R Chowdhury, AK Dubey… - European Journal of …, 2022 - Wiley Online Library
Organocatalyzed and metal complex‐catalyzed asymmetric decarboxylative aldol reactions of malonic acid half thioesters (MAHTs), malonic acid half oxyester (MAHOs), and β‐…
R Jelly, ELT Patton, C Lennard, SW Lewis, KF Lim - Analytica chimica acta, 2009 - Elsevier
The introduction of ninhydrin treatment as a chemical technique for the visualisation of latent fingermarks on porous surfaces revolutionised approaches to forensic fingermark …
Number of citations: 197 www.sciencedirect.com
SR Haadsma-Svensson, KA Cleek… - Journal of medicinal …, 2001 - ACS Publications
5,6-Dimethoxy-2-(N-dipropyl)-aminoindan (3, PNU-99194A) was found to be a selective dopamine D 3 receptor antagonist with potential antipsychotic properties in animal models. To …
Number of citations: 62 pubs.acs.org
D Divya, S Thennarasu - Spectrochimica Acta Part A: Molecular and …, 2020 - Elsevier
A novel isatin derivative (1) is UV–Visible active and displays about 90 nm bathochromic shift upon interaction with only Hg 2+ and Cu 2+ , but not with other common metal ions. Also, …
Number of citations: 15 www.sciencedirect.com

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